2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide, also known as FMSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMSP is a pyridine derivative that has been shown to exhibit anti-inflammatory and analgesic properties. In
Scientific Research Applications
Synthesis and Characterization
- Research on the synthesis and characterization of related compounds, such as pyridine carboxamides and fluorinated polyamides, provides insights into methodologies that could be applied to 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide. For instance, the synthesis of a series of 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine through kinetic deprotonation and reaction with DMF, demonstrates a pathway for regioselective modification of pyridine derivatives (Papaioannou et al., 2020).
Material Properties
- Studies on aromatic polyamides derived from various chemical precursors, including those with pyridine and sulfone moieties, highlight the potential of such compounds in creating materials with desirable properties such as solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films. This suggests potential applications of 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide in the development of new materials with specific mechanical and thermal properties (Liu et al., 2013).
Molecular Interactions
- The study of unconventional hydrogen bonding and π-stacking in substituted pyridine carboxamides provides a foundational understanding of the molecular interactions that can influence the physical and chemical properties of compounds like 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide. These interactions are crucial for the design and synthesis of compounds with targeted functionalities (Wilson & Munro, 2010).
Chemical Modifications and Applications
- The modification of pyridine moieties in compounds to enhance their biological or physical properties is a common research theme. For example, the methylation of position 8 in the pyridine moiety of certain molecules to enhance their analgesic properties illustrates how chemical modifications can be used to optimize biological activities. This principle could potentially be applied to the development of new applications for 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide in various fields (Ukrainets et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as fluoropyridines, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It can be inferred from related compounds that it may involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in the synthesis of fluoropyridines .
Pharmacokinetics
It’s worth noting that similar compounds, such as fluoropyridines, are known to undergo metabolic transformations like sulfoxidation .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that environmental factors can significantly impact the action and stability of similar compounds .
properties
IUPAC Name |
2-fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-21(20)10-13(11-5-3-2-4-6-11)18-15(19)12-7-8-17-14(16)9-12/h2-9,13H,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNMGIUSJFGTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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